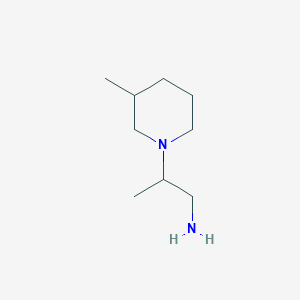

2-(3-Methylpiperidin-1-yl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-Methylpiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a propylamine side chain .科学的研究の応用

Corrosion Inhibition

Tertiary amines, including compounds structurally related to 2-(3-Methylpiperidin-1-yl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors in electrolyte layers, and their efficiency can be significantly improved with concentration adjustments. For instance, certain tertiary amines demonstrated high inhibition efficiency, suggesting their potential as effective corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).

Drug Design

In the realm of pharmaceuticals, tertiary amines similar to this compound have been explored for their potential in drug design. For example, compounds have been synthesized for the selective inhibition of κ-opioid receptors, demonstrating therapeutic potential for treating depression and addiction disorders. These studies highlight the importance of tertiary amines in developing new medications with specific target receptor activity (Grimwood et al., 2011).

Catalysis and Polymerization

Tertiary amines play a crucial role in catalysis, including the activation of aryl chlorides for Suzuki cross-coupling reactions and the polymerization of silanes to produce linear polymers. Notably, some tertiary amines have been used as ligands in metal complexes, facilitating efficient catalyst systems without the need for phosphines, which are significant for chemical synthesis and industrial processes (Deeken et al., 2006).

CO2 Capture

The application of tertiary amines in CO_2 capture technologies has been investigated, with certain amines acting as promoters in mixed solvents to enhance the mass transfer rate of CO_2. These mixed solvents exhibit superior CO_2 loading capacities and mass transfer rates compared to traditional absorbents, indicating the potential of tertiary amines in improving the efficiency of CO_2 capture processes (Choi et al., 2012).

Materials Science

In materials science, tertiary amines have been utilized in the synthesis of complex metal aminopyridinato complexes, which have applications ranging from catalysis to materials with specific magnetic and electronic properties. The synthesis of these complexes involves innovative approaches, providing insights into the structural and functional versatility of tertiary amines (Noor, Kretschmer, & Kempe, 2006).

Safety and Hazards

特性

IUPAC Name |

2-(3-methylpiperidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8-4-3-5-11(7-8)9(2)6-10/h8-9H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMIFBCNBIXTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648723.png)

![2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2648731.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2648733.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2648734.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2648736.png)

![N-benzyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2648741.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)